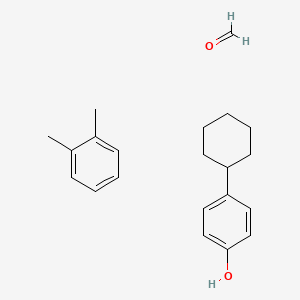
lithium;3,3-dimethylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3,3-dimethylhex-1-ene is an organic compound characterized by the presence of a lithium atom and a 3,3-dimethylhex-1-ene moiety. This compound is part of the broader class of organolithium compounds, which are known for their reactivity and utility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,3-dimethylhex-1-ene typically involves the reaction of 3,3-dimethylhex-1-ene with a lithium reagent. One common method is the direct lithiation of 3,3-dimethylhex-1-ene using n-butyllithium (n-BuLi) in a suitable solvent such as hexane or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of lithium reagents and the use of specialized equipment to maintain low temperatures and inert atmospheres, preventing unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;3,3-dimethylhex-1-ene undergoes various types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Polymerization Reactions: The compound can be used in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Electrophiles: Carbonyl compounds, alkyl halides, and epoxides are common electrophiles used in reactions with this compound.
Solvents: Hexane, THF, and diethyl ether are commonly used solvents that help stabilize the reactive intermediates.
Temperature: Reactions are often carried out at low temperatures (e.g., -78°C) to control the reactivity and selectivity.
Major Products Formed
Alcohols: Reaction with carbonyl compounds typically yields alcohols.
Alkylated Products: Reaction with alkyl halides results in alkylated products.
Polymers: Polymerization reactions yield polymers with specific structural characteristics.
Wissenschaftliche Forschungsanwendungen
Lithium;3,3-dimethylhex-1-ene has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials, such as polymers and advanced composites.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of lithium;3,3-dimethylhex-1-ene involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;3,3-dimethylpent-1-ene
- Lithium;3,3-dimethylbut-1-ene
- Lithium;3,3-dimethylprop-1-ene
Uniqueness
Lithium;3,3-dimethylhex-1-ene is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the 3,3-dimethylhex-1-ene moiety provides steric hindrance, influencing the compound’s behavior in various synthetic applications.
Eigenschaften
CAS-Nummer |
60340-98-9 |
|---|---|
Molekularformel |
C8H15Li |
Molekulargewicht |
118.2 g/mol |
IUPAC-Name |
lithium;3,3-dimethylhex-1-ene |
InChI |
InChI=1S/C8H15.Li/c1-5-7-8(3,4)6-2;/h6-7H,2,5H2,1,3-4H3;/q-1;+1 |
InChI-Schlüssel |
SHWDFKGCFXHELU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC[CH-]C(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)

![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

